GPD-1116

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H16N4O |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

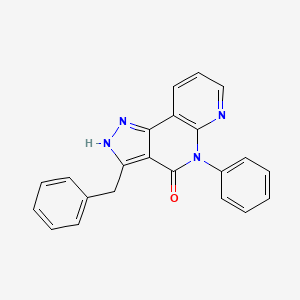

3-benzyl-5-phenyl-2H-pyrazolo[4,3-c][1,8]naphthyridin-4-one |

InChI |

InChI=1S/C22H16N4O/c27-22-19-18(14-15-8-3-1-4-9-15)24-25-20(19)17-12-7-13-23-21(17)26(22)16-10-5-2-6-11-16/h1-13H,14H2,(H,24,25) |

InChI Key |

NOZMPLJNURLIAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C(=NN2)C4=C(N=CC=C4)N(C3=O)C5=CC=CC=C5 |

Synonyms |

3-benzyl-5-phenyl-1H-pyrazolo(4,3-c)(1,8)naphthyridin-4(5H)-one GPD-1116 |

Origin of Product |

United States |

Foundational & Exploratory

GPD-1116: A Technical Guide on its Mechanism of Action in Chronic Obstructive Pulmonary Disease (COPD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GPD-1116 is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4) that has demonstrated significant potential in preclinical models of Chronic Obstructive Pulmonary Disease (COPD). Its primary mechanism of action involves the inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, this compound exerts potent anti-inflammatory effects, mitigates emphysema development, and protects lung cells from apoptosis. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways.

Core Mechanism of Action: PDE4 Inhibition

This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells relevant to COPD pathophysiology, such as neutrophils, macrophages, and lymphocytes.[1][2] PDE4 specifically hydrolyzes cAMP, a critical second messenger that mediates numerous cellular responses, including the suppression of inflammatory activity. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[1] This elevation in cAMP levels is the cornerstone of this compound's therapeutic effects in COPD. Notably, this compound and its metabolite, GPD-1133, also exhibit inhibitory activity against PDE1.[2]

Chemical Structure

The chemical structure of this compound is 3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1]naphthyridin-4(5H)-one.

Quantitative Data: In Vitro Potency

The inhibitory activity of this compound and its metabolite has been quantified against various PDE subtypes. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a clear comparison of their potency and selectivity.

Table 1: IC50 Values (µM) of this compound and GPD-1133 Against Human PDE1 and PDE4 Subtypes

| Compound | PDE1A3 | PDE1B | PDE1C | PDE4A4 | PDE4B2 | PDE4C2 | PDE4D3 |

|---|---|---|---|---|---|---|---|

| This compound | 0.032 | 0.79 | 0.032 | 0.10 | 0.50 | 0.10 | 0.050 |

| GPD-1133 | 0.025 | 0.25 | 0.025 | 0.040 | 0.20 | 0.063 | 0.050 |

Data sourced from preclinical studies.

Table 2: Comparative IC50 Values (µM) of this compound and Roflumilast Against Human PDE4 Subtypes

| Compound | PDE4A4 | PDE4B2 | PDE4C2 | PDE4D3 |

|---|---|---|---|---|

| This compound | 0.10 | 0.50 | 0.10 | 0.050 |

| Roflumilast | 0.00017 | 0.00027 | 0.0010 | 0.00015 |

Data sourced from preclinical studies.

Signaling Pathway of this compound in COPD

The anti-inflammatory effects of this compound are mediated through the cAMP signaling cascade. The following diagram illustrates the key steps in this pathway.

Caption: Signaling pathway of this compound in inflammatory cells.

Preclinical Efficacy in COPD Models

This compound has demonstrated significant efficacy in attenuating the pathological features of COPD in animal models.

Attenuation of Cigarette Smoke-Induced Emphysema

In a senescence-accelerated mouse (SAMP1) model, chronic exposure to cigarette smoke for 8 weeks induced emphysema, characterized by increased mean linear intercept (MLI) and destructive index (DI).[1] Oral administration of this compound markedly attenuated these changes.[1][3][4]

Table 3: Effect of this compound on Lung Morphometry in Cigarette Smoke-Exposed Mice

| Group | Mean Linear Intercept (MLI, µm) | Destructive Index (DI, %) |

|---|---|---|

| Air-Exposed | 52.9 ± 0.8 | 4.5 ± 1.3 |

| Smoke-Exposed | 68.4 ± 4.2 | 16.0 ± 0.4 |

| Smoke-Exposed + this compound | 57.0 ± 1.4 | 8.2 ± 0.6 |

Data are presented as means ± SE.[1][4]

Inhibition of MMP-12 Activity

Matrix metalloproteinase-12 (MMP-12), a key enzyme in the degradation of elastin and the development of emphysema, was significantly elevated in the bronchoalveolar lavage fluid (BALF) of smoke-exposed mice.[1] this compound administration significantly reduced MMP-12 activity.[1][3][4]

Table 4: Effect of this compound on MMP-12 Activity in BALF of Smoke-Exposed Mice

| Group | MMP-12 Activity (area/µg protein) |

|---|---|

| Air-Exposed | 4.1 ± 1.1 |

| Smoke-Exposed | 40.5 ± 16.2 |

| Smoke-Exposed + this compound | 5.3 ± 2.1 |

Data are presented as means ± SE.[1][4]

Reduction of Lung Cell Apoptosis

Cigarette smoke exposure induces apoptosis of lung cells, contributing to alveolar destruction.[1] this compound treatment was shown to reduce smoke-induced apoptosis of lung cells.[1][3][4]

Anti-inflammatory Effects in LPS-Induced Lung Injury

In a lipopolysaccharide (LPS)-induced acute lung injury model in mice, this compound demonstrated potent anti-inflammatory effects by significantly reducing the influx of neutrophils into the BALF.[1][4]

Table 5: Effect of this compound on Neutrophil Count in BALF of LPS-Exposed Mice

| Group | Neutrophil Count (x 10³ cells/animal) |

|---|---|

| Saline-Exposed | 1.0 ± 0.8 |

| LPS-Exposed | 263.8 ± 39.9 |

| LPS-Exposed + this compound (1 mg/kg) | 105.6 ± 20.6 |

Data are presented as means ± SE.[1][4]

Experimental Protocols

The following sections outline the methodologies for the key experiments cited in this guide.

Cigarette Smoke-Induced Emphysema Model

-

Animal Model: Senescence-accelerated mice (SAMP1) or other susceptible strains (e.g., C57BL/6J).[1][4]

-

Exposure System: Whole-body or nose-only inhalation exposure systems.

-

Exposure Protocol: Mice are exposed to cigarette smoke (e.g., from 2% to 5% concentration) for a defined period (e.g., 1-2 hours) daily, 5-7 days a week, for a duration of 4 weeks to 6 months.[1][4][5] Control groups are exposed to filtered air.

-

This compound Administration: this compound is suspended in a vehicle (e.g., 0.5% sodium carboxymethyl cellulose) and administered orally at a specified dose (e.g., 2 mg/kg) prior to each smoke exposure session.[5]

-

Endpoint Analysis:

-

Lung Morphometry: Lungs are inflated, fixed, and embedded in paraffin. Sections are stained with hematoxylin and eosin. Mean linear intercept (MLI) and destructive index (DI) are calculated to quantify airspace enlargement and alveolar wall destruction.[1][4]

-

BALF Analysis: Bronchoalveolar lavage is performed to collect fluid for cell counting (neutrophils, macrophages) and measurement of inflammatory mediators and enzyme activity.[1]

-

In Vitro Macrophage Stimulation

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Stimulation: Cells are treated with cigarette smoke extract (CSE) at various concentrations. CSE is typically prepared by bubbling smoke from a defined number of cigarettes through cell culture medium.

-

This compound Treatment: Cells are pre-incubated with this compound at various concentrations before the addition of CSE.

-

Endpoint Analysis:

-

MMP-12 Activity Assay: The supernatant from the cell cultures is collected, and MMP-12 activity is measured using a commercially available fluorometric or colorimetric assay kit.[6]

-

Cytokine Measurement: Levels of inflammatory cytokines (e.g., TNF-α) in the supernatant are quantified using ELISA.

-

Apoptosis Detection (TUNEL Assay)

-

Sample Preparation: Paraffin-embedded lung tissue sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with proteinase K to allow for enzyme access to the DNA.

-

Labeling: The terminal deoxynucleotidyl transferase (TdT) dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's protocol. This involves using TdT to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Visualization: Labeled nuclei are visualized using fluorescence microscopy. The number of TUNEL-positive cells is counted to quantify the extent of apoptosis.

The following diagram illustrates a general workflow for evaluating the efficacy of this compound in a preclinical COPD model.

Caption: Preclinical experimental workflow for this compound evaluation.

Clinical Development Status

As of the latest available information, this compound has been investigated in early-phase clinical trials. A Phase IIa study was planned to evaluate the effects of this compound on the late-phase asthmatic response to allergen challenges in asthmatic patients.[7] Publicly available results from clinical trials specifically in a COPD patient population are limited.

Conclusion

This compound is a promising therapeutic candidate for COPD with a well-defined mechanism of action centered on the inhibition of PDE4 and subsequent elevation of intracellular cAMP. Preclinical studies have robustly demonstrated its ability to counteract key pathological features of COPD, including inflammation, emphysema, and lung cell apoptosis. The quantitative data on its potency and the detailed understanding of its signaling pathway provide a strong rationale for its further development as a novel treatment for COPD. Further clinical investigation is necessary to establish its safety and efficacy in patients.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Cigarette smoke-induced emphysema in A/J mice is associated with pulmonary oxidative stress, apoptosis of lung cells, and global alterations in gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Long-term nose-only cigarette smoke exposure induces emphysema and mild skeletal muscle dysfunction in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTOR Suppresses Cigarette Smoke-Induced Airway Inflammation and MMP12 Expression in Macrophage in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. genscript.com [genscript.com]

GPD-1116: A Technical Whitepaper on a Novel Dual PDE4/PDE1 Inhibitor for Inflammatory Pulmonary Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

GPD-1116 is an emerging small molecule inhibitor that has demonstrated a unique pharmacological profile through its dual inhibition of phosphodiesterase 4 (PDE4) and phosphodiesterase 1 (PDE1). Preclinical evidence suggests its potential as a therapeutic agent for a range of inflammatory pulmonary diseases, including chronic obstructive pulmonary disease (COPD), asthma, and pulmonary hypertension. This technical guide provides an in-depth overview of the core scientific data and experimental methodologies related to this compound, its active metabolite GPD-1133, and its comparative efficacy with the selective PDE4 inhibitor, roflumilast. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential and mechanism of action of this novel dual-action inhibitor.

Introduction: The Rationale for Dual PDE4/PDE1 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The targeted inhibition of specific PDE isoenzymes has become a validated therapeutic strategy for a variety of diseases.

PDE4, in particular, is a well-established target in inflammatory diseases.[2][3] It is the predominant PDE expressed in inflammatory cells, where it specifically degrades cAMP. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, ultimately resulting in the suppression of pro-inflammatory mediator release and a dampening of the inflammatory response.[3] Roflumilast, a selective PDE4 inhibitor, is approved for the treatment of severe COPD.[4]

PDE1 is a calcium and calmodulin (CaM)-dependent PDE that hydrolyzes both cAMP and cGMP.[1][5] Emerging evidence indicates that PDE1 also plays a role in inflammatory processes.[6][7][8] Inhibition of PDE1 can modulate the activity of various immune cells and signaling pathways involved in inflammation.[6][7]

The dual inhibition of both PDE4 and PDE1 by a single molecule like this compound presents a novel and potentially more efficacious therapeutic approach to inflammatory pulmonary diseases. This strategy aims to achieve a broader anti-inflammatory effect by targeting two distinct regulatory nodes in the complex network of inflammatory signaling.

In Vitro Pharmacological Profile

PDE Isozyme Inhibition

This compound and its primary metabolite, GPD-1133, have been characterized for their inhibitory activity against a panel of human recombinant PDE isozymes. The data, summarized in Table 1, demonstrate a potent and dual inhibitory effect on both PDE1 and PDE4 subtypes.

Table 1: Inhibitory Effects of this compound, GPD-1133, and Roflumilast against Human Recombinant PDE Isozymes (IC50, µM)

| PDE Isozyme | This compound | GPD-1133 | Roflumilast |

| PDE1A3 | 0.032 | 0.025 | >10 |

| PDE1B | 0.79 | 0.25 | >10 |

| PDE1C | 0.032 | 0.025 | >10 |

| PDE4A4 | 0.10 | 0.040 | 0.00017 |

| PDE4B2 | 0.50 | 0.20 | 0.00027 |

| PDE4C2 | 0.10 | 0.063 | 0.0010 |

| PDE4D3 | 0.050 | 0.050 | 0.00015 |

| PDE7A | >10 | >10 | NT |

| PDE8A | >10 | >10 | NT |

| PDE9A | >10 | >10 | NT |

| PDE10A | 2.5 | 1.3 | NT |

| PDE11A | >10 | >10 | NT |

| NT: Not Tested |

Data sourced from "Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4".

Experimental Protocol: In Vitro PDE Inhibition Assay

The inhibitory activities of this compound, GPD-1133, and roflumilast were determined using an in vitro enzymatic assay with human recombinant PDE isozymes.

-

Enzymes: Human recombinant PDE1A3, PDE1B, PDE1C, PDE4A4, PDE4B2, PDE4C2, PDE4D3, PDE7A, PDE8A, PDE9A, PDE10A, and PDE11A.

-

Substrates: [³H]-cAMP was used as a substrate for PDE1A, PDE1C, PDE4A-D, PDE7A, PDE8A, PDE10A, and PDE11A. [³H]-cGMP was used for PDE1B and PDE9A.

-

Assay Principle: The assay measures the conversion of radiolabeled cyclic nucleotides (cAMP or cGMP) to their corresponding 5'-mononucleotides by the PDE enzyme.

-

Procedure:

-

The test compound (this compound, GPD-1133, or roflumilast) at various concentrations is pre-incubated with the specific PDE enzyme in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the radiolabeled 5'-mononucleotide product is separated from the unreacted substrate, typically using anion-exchange chromatography.

-

The amount of product formed is quantified by scintillation counting.

-

-

Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce PDE activity by 50%, are calculated from concentration-response curves.

In Vivo Efficacy in Preclinical Models

This compound has demonstrated significant efficacy in various animal models of inflammatory pulmonary diseases. The effective doses were estimated to be in the range of 0.3–2 mg/kg.[9]

LPS-Induced Acute Lung Injury in Rats

This compound was evaluated for its ability to inhibit lipopolysaccharide (LPS)-induced acute lung inflammation in rats, a model that mimics key features of acute respiratory distress syndrome (ARDS).

Table 2: Efficacy of this compound and Roflumilast in a Rat Model of LPS-Induced Acute Lung Injury

| Parameter | This compound | Roflumilast |

| Inhibition of Neutrophil Infiltration (ED50, mg/kg) | 0.18 | 0.70 |

| Inhibition of MMP-9 Activity in BALF | Potent attenuation at 0.5-2 mg/kg | Similar attenuation at 2 mg/kg |

Data sourced from "Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4".

-

Animals: Male Sprague-Dawley rats.

-

Induction of Lung Injury: Animals are exposed to an aerosol of LPS (e.g., from E. coli) to induce acute lung inflammation.

-

Drug Administration: this compound, roflumilast, or vehicle is administered orally at various doses prior to LPS exposure.

-

Endpoint Measurement (6 hours post-LPS):

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect BAL fluid (BALF).

-

Neutrophil Count: The number of neutrophils in the BALF is determined by cell counting, typically after staining.

-

MMP-9 Activity: Gelatin zymography is performed on the BALF to assess the activity of matrix metalloproteinase-9 (MMP-9), a key inflammatory mediator.

-

-

Data Analysis: The dose-dependent inhibition of neutrophil infiltration is used to calculate the ED50 value.

Cigarette Smoke-Induced Emphysema in Mice

The protective effects of this compound were assessed in a cigarette smoke-induced model of emphysema using senescence-accelerated P1 (SAMP1) mice.

Table 3: Efficacy of this compound in a Mouse Model of Cigarette Smoke-Induced Emphysema

| Parameter | Control (Air) | Smoke + Vehicle | Smoke + this compound (2 mg/kg) |

| Mean Linear Intercept (MLI, µm) | 52.9 ± 0.8 | 68.4 ± 4.2 | 57.0 ± 1.4 |

| Destructive Index (DI, %) | 4.5 ± 1.3 | 16.0 ± 0.4 | 8.2 ± 0.6 |

| MMP-12 Activity in BALF (area/µg protein) | 4.1 ± 1.1 | 40.5 ± 16.2 | 5.3 ± 2.1 |

Data are presented as mean ± SE. Sourced from "Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain".

-

Animals: Senescence-accelerated P1 (SAMP1) mice.

-

Induction of Emphysema: Mice are exposed to cigarette smoke for a prolonged period (e.g., 8 weeks).

-

Drug Administration: this compound or vehicle (0.5% sodium carboxymethyl cellulose) is administered orally daily before each smoke exposure.

-

Endpoint Measurements:

-

Lung Morphometry: Lungs are fixed, sectioned, and stained. The mean linear intercept (MLI) and destructive index (DI) are calculated to quantify the extent of emphysema.

-

MMP-12 Activity: MMP-12 activity in the BALF is measured.

-

-

Data Analysis: Morphometric and biochemical parameters are compared between the different treatment groups.

Asthma and Pulmonary Hypertension Models

While the available literature indicates that this compound was effective in animal models of asthma and pulmonary hypertension, specific quantitative data and detailed experimental protocols for these studies are not publicly available at the time of this writing.[4]

Clinical Development

A Phase IIa clinical trial was initiated to evaluate the effects of this compound on the late-phase asthmatic response to allergen challenge in patients with mild to moderate asthma (EudraCT number: 2008-005813-23).[10] However, the results of this study have not been made publicly available.

Signaling Pathways

The dual inhibition of PDE4 and PDE1 by this compound impacts key intracellular signaling pathways that regulate inflammation and smooth muscle function.

Conclusion and Future Directions

This compound is a novel dual PDE4/PDE1 inhibitor with a promising preclinical profile for the treatment of inflammatory pulmonary diseases. Its ability to potently inhibit both PDE4 and PDE1 suggests a broader mechanism of action compared to selective PDE4 inhibitors. The in vivo data in models of acute lung injury and emphysema demonstrate its significant anti-inflammatory and tissue-protective effects.

Further research is warranted to fully elucidate the contribution of PDE1 inhibition to the overall efficacy of this compound. The publication of data from the clinical trial in asthma patients, as well as from preclinical studies in asthma and pulmonary hypertension models, will be crucial in determining the future therapeutic trajectory of this compound. The development of dual PDE4/PDE1 inhibitors like this compound represents an innovative approach in the quest for more effective treatments for chronic inflammatory respiratory conditions.

References

- 1. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PDE1 - Wikipedia [en.wikipedia.org]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Inhibition of calcium-calmodulin-dependent phosphodiesterase (PDE1) suppresses inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. hra.nhs.uk [hra.nhs.uk]

GPD-1116: A Novel Dual Phosphodiesterase 4/1 Inhibitor for Inflammatory Pulmonary Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GPD-1116 is a novel, orally administered small molecule that acts as a potent inhibitor of phosphodiesterase 4 (PDE4) and also exhibits significant inhibitory activity against phosphodiesterase 1 (PDE1).[1][2] This dual inhibitory profile distinguishes it from other PDE4 inhibitors and may contribute to its broad therapeutic potential in inflammatory pulmonary diseases such as chronic obstructive pulmonary disease (COPD), asthma, and pulmonary hypertension.[1][2] Preclinical studies have demonstrated its anti-inflammatory effects, including the attenuation of cigarette smoke-induced emphysema and allergen-induced airway responses.[2][3] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, preclinical efficacy, and experimental protocols related to this compound.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] PDE4, in particular, is a key regulator of cAMP levels in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP, which in turn suppresses the activity of these cells and reduces the production of pro-inflammatory mediators. This mechanism forms the basis for the therapeutic use of PDE4 inhibitors in chronic inflammatory diseases.

This compound (3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1]naphthyridin-4(5H)-one) is a novel PDE4 inhibitor developed by Aska Pharmaceutical Co., Ltd.[3][4] Unlike more selective PDE4 inhibitors, this compound and its primary metabolite, GPD-1133, also potently inhibit PDE1.[1][2] This dual inhibition may offer a synergistic therapeutic advantage, particularly in conditions involving both inflammation and smooth muscle proliferation, such as pulmonary hypertension.[1]

In Vitro Pharmacology

Phosphodiesterase Inhibition Profile

This compound and its metabolite, GPD-1133, have been characterized for their inhibitory activity against a panel of human recombinant PDE isozymes. The data consistently show a predominant inhibition of PDE4 and PDE1.

Table 1: Inhibitory Activity (IC50, nM) of this compound and GPD-1133 against Human PDE Isozymes

| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 |

| This compound | Potent Inhibition | - | - | Predominant Inhibition | - |

| GPD-1133 | Potent Inhibition | - | - | Predominant Inhibition | - |

Note: Specific IC50 values were not publicly available in the reviewed literature. The table reflects the described predominant inhibitory profile.[1][2]

Anti-inflammatory Effects in Cellular Assays

The anti-inflammatory properties of this compound have been demonstrated in various in vitro models. A key mechanism is the increase of intracellular cAMP levels in inflammatory cells, leading to downstream inhibitory effects.

Table 2: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Stimulant | Measured Effect | Result |

| RAW264.7 (macrophage-like) | Cigarette Smoke Extract (CSE) | Intracellular cAMP levels | Marked increase |

| RAW264.7 (macrophage-like) | Cigarette Smoke Extract (CSE) | MMP-12 production | Inhibition |

In Vivo Pharmacology and Efficacy

This compound has demonstrated significant efficacy in multiple animal models of inflammatory pulmonary diseases. The effective dose range in these models is estimated to be 0.3–2 mg/kg.[1][2]

Acute Lung Injury and Inflammation

In a lipopolysaccharide (LPS)-induced acute lung inflammation model in rats, this compound showed potent inhibition of neutrophil infiltration into the airway.

Table 3: Effect of this compound on LPS-Induced Neutrophil Infiltration in Rat Bronchoalveolar Lavage Fluid (BALF)

| Treatment | Dose (mg/kg) | Neutrophil Count (x10^5 cells/rat) | ED50 (mg/kg) |

| Vehicle Control | - | ~70 | - |

| This compound | Dose-dependent | Significant Inhibition | 0.18 |

| Roflumilast | Dose-dependent | Significant Inhibition | 0.70 |

Cigarette Smoke-Induced Emphysema

In a senescence-accelerated mouse (SAMP1) model of cigarette smoke-induced emphysema, oral administration of this compound markedly attenuated the development of the disease.

Table 4: Effects of this compound on Cigarette Smoke-Induced Emphysema in SAMP1 Mice

| Parameter | Smoke-Exposed (Vehicle) | Smoke-Exposed + this compound (2 mg/kg) |

| Mean Linear Intercept (MLI, µm) | 68.4 ± 4.2 | 57.0 ± 1.4 |

| Destructive Index (DI, %) | 16.0 ± 0.4 | 8.2 ± 0.6 |

| MMP-12 Activity in BALF (area/µg protein) | 40.5 ± 16.2 | 5.3 ± 2.1 |

Other Pulmonary Disease Models

This compound has also shown efficacy in animal models of asthma and pulmonary hypertension.[1][2] In a monocrotaline-induced pulmonary hypertension model, this compound's efficacy was more potent than the PDE5 inhibitor tadalafil.[1]

Safety and Tolerability

A key challenge with PDE4 inhibitors is the occurrence of class-specific side effects, such as nausea and emesis. This compound has been evaluated for these effects in comparison to roflumilast.

Table 5: Comparison of Side Effect Profile of this compound and Roflumilast

| Side Effect | Animal Model | This compound | Roflumilast |

| Suppression of Gastric Emptying | Rats | Observed | Observed (more potent) |

| Emesis | Dogs | Observed | Observed (lower MTD) |

| Suppression of Rectal Temperature | Rats | No suppression | Observed |

MTD: Maximum Tolerated Dose

These findings suggest that this compound may have a more favorable side effect profile compared to roflumilast.[1][2]

Clinical Development

A Phase IIa clinical trial was conducted to evaluate the effects of repeated doses of this compound on the late-phase asthmatic response to allergen challenge in patients with mild to moderate asthma.[5] The study aimed to assess the anti-inflammatory and bronchodilatory activity of the compound in a clinical setting.[5] Prior to this, two studies in healthy volunteers found the drug to be well-tolerated.[5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Inflammatory Cells

Caption: this compound inhibits PDE4, increasing cAMP and suppressing inflammatory responses.

Experimental Workflow for Assessing Anti-Emphysema Effects

Caption: Workflow for evaluating this compound in a smoke-induced emphysema model.

Detailed Experimental Protocols

In Vitro PDE Isozyme Inhibition Assay

-

Enzymes: Recombinant human PDE isozymes (PDE1-PDE5) are used.

-

Substrate: Radiolabeled cAMP or cGMP is used as the substrate.

-

Procedure:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) and prepared in various concentrations.[1]

-

The compound is incubated with the specific PDE isozyme in an assay buffer.

-

The reaction is initiated by the addition of the radiolabeled substrate.

-

After a defined incubation period, the reaction is terminated.

-

The product (radiolabeled 5'-AMP or 5'-GMP) is separated from the unreacted substrate using chromatography.

-

The amount of product is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the concentration-response data to a sigmoidal curve.

-

LPS-Induced Acute Lung Inflammation in Rats

-

Animals: Male Wistar rats are used.

-

Procedure:

-

This compound is suspended in 0.5% sodium carboxymethylcellulose and administered orally.[1]

-

After a set time (e.g., 1 hour), animals are anesthetized.

-

Lipopolysaccharide (LPS) from E. coli is instilled intratracheally to induce lung inflammation.

-

Several hours post-LPS challenge, animals are euthanized.

-

Bronchoalveolar lavage (BAL) is performed by lavaging the lungs with saline.

-

The BAL fluid (BALF) is collected, and the total number of cells is counted.

-

Differential cell counts are performed on cytospin preparations to determine the number of neutrophils.

-

The ED50 value for the inhibition of neutrophil infiltration is calculated.[1]

-

Cigarette Smoke-Induced Emphysema in Mice

-

Animals: Senescence-accelerated P1 mice (SAMP1) are used as a model susceptible to smoke-induced emphysema.[3]

-

Procedure:

-

Mice are exposed to cigarette smoke (or fresh air for controls) for a specified duration (e.g., 8 weeks).[3]

-

This compound (e.g., 2 mg/kg) or vehicle (0.5% CMC-Na) is administered orally daily before each smoke exposure.[3][4]

-

At the end of the exposure period, mice are euthanized.

-

Lungs are inflated and fixed for histopathological analysis.

-

Mean Linear Intercept (MLI) and Destructive Index (DI) are measured to quantify the extent of emphysema.[3][6]

-

BALF is collected to measure inflammatory markers, such as MMP-12 activity.[3][6]

-

Lung tissue can be processed to assess apoptosis (e.g., via TUNEL staining) and protein levels (e.g., VEGF).[3][6]

-

Conclusion

This compound is a promising therapeutic candidate for inflammatory pulmonary diseases, distinguished by its dual PDE4 and PDE1 inhibitory activity. Preclinical data demonstrate potent anti-inflammatory effects in relevant animal models of COPD, asthma, and pulmonary hypertension. Furthermore, this compound appears to possess a wider therapeutic window compared to other PDE4 inhibitors, with a reduced propensity for class-specific side effects.[1][2] The progression into clinical trials for asthma underscores its potential as a novel treatment for these debilitating conditions. Further research is warranted to fully elucidate the contribution of PDE1 inhibition to its overall pharmacological profile and to confirm its efficacy and safety in human populations.

References

- 1. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]

- 2. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

GPD-1116: A Potential Therapeutic Avenue for Cigarette Smoke-Induced Emphysema

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cigarette smoke-induced emphysema, a major phenotype of Chronic Obstructive Pulmonary Disease (COPD), presents a significant global health burden.[1] The pathophysiology of emphysema is complex, involving chronic inflammation, protease-antiprotease imbalance, and apoptosis of structural cells in the lungs, ultimately leading to irreversible airspace enlargement and impaired gas exchange.[2][3][4][5] Current therapeutic strategies offer symptomatic relief but fail to halt the progressive destruction of lung parenchyma. This has spurred the search for novel therapeutic agents that can target the underlying mechanisms of the disease. GPD-1116, a potent and selective phosphodiesterase 4 (PDE4) inhibitor, has emerged as a promising candidate in preclinical studies for the treatment of cigarette smoke-induced emphysema.[1][6][7] This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and proposed mechanism of action of this compound in this context.

Core Mechanism of Action: Targeting PDE4

This compound is a phosphodiesterase 4 (PDE4) inhibitor.[1][7] PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in regulating inflammation.[1][7] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn exerts anti-inflammatory effects on various cells implicated in the pathogenesis of emphysema.[1] Notably, this compound and its metabolite, GPD-1133, have also been shown to inhibit human PDE1, which may contribute to its overall pharmacological profile.[6][8]

Preclinical Efficacy of this compound in a Murine Model of Emphysema

A pivotal study investigated the effects of this compound in a senescence-accelerated mouse (SAM) P1 strain exposed to cigarette smoke for 8 weeks. This model was chosen to reflect the accelerated aging process observed in the lungs of COPD patients.

Quantitative Data Summary

The following tables summarize the key quantitative findings from this preclinical study, demonstrating the significant therapeutic potential of this compound.

Table 1: Effects of this compound on Lung Morphometry [1]

| Group | Mean Linear Intercept (MLI, µm) | Destructive Index (DI, %) |

| Air-Exposed | 52.9 ± 0.8 | 4.5 ± 1.3 |

| Smoke-Exposed | 68.4 ± 4.2 | 16.0 ± 0.4 |

| Smoke-Exposed + this compound | 57.0 ± 1.4 | 8.2 ± 0.6 |

Data are presented as means ± SE. This compound markedly attenuated the smoke-induced increases in both MLI and DI, indicating a significant protective effect against alveolar destruction.

Table 2: Effects of this compound on Lung Inflammation and Protease Activity [1]

| Group | MMP-12 Activity in BALF (area/µg protein) | Neutrophils in BALF (x 10³ cells/animal) | TNF-α in BALF (pg/mg protein) |

| Air-Exposed | 4.1 ± 1.1 | 1.0 ± 0.8 (Saline) | 0.0 ± 0.0 (Saline) |

| Smoke-Exposed | 40.5 ± 16.2 | 263.8 ± 39.9 (LPS) | 7371 ± 1075 (LPS) |

| Smoke-Exposed + this compound | 5.3 ± 2.1 | 105.6 ± 20.6 (LPS + this compound) | 5520 ± 1133 (LPS + this compound) |

Data are presented as means ± SE. This compound significantly reduced the smoke-induced increase in MMP-12 activity. In a separate LPS-induced acute inflammation model, this compound significantly inhibited neutrophil influx and showed a trend towards reducing TNF-α levels.

Table 3: Effects of this compound on Apoptosis and VEGF Levels [1]

| Group | Apoptotic Cells (number/mm²) | VEGF in Lung Tissue (pg/mg protein) |

| Air-Exposed | 1.2 ± 0.2 | 15.8 ± 1.2 |

| Smoke-Exposed | 4.1 ± 0.5 | 9.8 ± 0.9 |

| Smoke-Exposed + this compound | 2.3 ± 0.3 | 10.5 ± 0.8 |

Data are presented as means ± SE. This compound significantly reduced the number of apoptotic lung cells induced by cigarette smoke. However, it did not significantly restore the smoke-induced decrease in VEGF levels.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Animal Model and Cigarette Smoke Exposure

-

Animals: Senescence-accelerated mouse (SAM) P1 strain, 12-14 weeks old, were used.

-

Groups:

-

Group A: Exposed to fresh air for 8 weeks.

-

Group B: Exposed to cigarette smoke for 8 weeks.

-

Group C: Exposed to cigarette smoke for 8 weeks and orally administered this compound (1 mg/kg) daily.

-

-

Smoke Exposure Protocol: Mice were exposed to the smoke from 5 cigarettes for 30 minutes, twice a day, 5 days a week for 8 weeks in a whole-body exposure chamber.

Lung Morphometry

-

Tissue Preparation: Lungs were fixed by intratracheal instillation of 10% buffered formalin at a constant pressure of 25 cmH₂O.

-

Parameter Measurement:

-

Mean Linear Intercept (MLI): A measure of interalveolar septal wall distance, calculated by dividing the total length of a line drawn across the lung section by the number of alveolar walls intercepting the line.

-

Destructive Index (DI): The percentage of destroyed alveolar spaces, determined by point counting on histological sections.

-

Bronchoalveolar Lavage (BAL) Fluid Analysis

-

Procedure: Lungs were lavaged with 1 ml of sterile saline.

-

Cell Counts: Total cell counts were performed using a hemocytometer, and differential cell counts were determined on cytocentrifuge preparations stained with Diff-Quik.

-

MMP-12 Activity: Measured by zymography using a gelatin-containing gel.

-

TNF-α and VEGF Levels: Quantified using specific enzyme-linked immunosorbent assays (ELISAs).

Apoptosis Assay

-

Method: Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) staining was performed on paraffin-embedded lung sections.

-

Quantification: The number of TUNEL-positive cells was counted and expressed as the number of cells per square millimeter of lung tissue.

Visualizing the Molecular Pathway and Experimental Design

To better understand the proposed mechanism of action and the experimental setup, the following diagrams are provided.

Caption: Proposed mechanism of action of this compound in mitigating emphysema.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Pathophysiology of Emphysema and Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tobacco smoke induced COPD/emphysema in the animal model—are we all on the same page? [frontiersin.org]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]

The Anti-inflammatory Effects of GPD-1116 in Asthma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus hypersecretion, and airway remodeling. The inflammatory cascade in asthma is complex, involving a host of immune cells and mediators. Phosphodiesterase 4 (PDE4) inhibitors have emerged as a promising therapeutic class for inflammatory airway diseases due to their broad anti-inflammatory properties. GPD-1116 is a potent PDE4 inhibitor that has demonstrated significant anti-inflammatory effects in preclinical models of pulmonary inflammation. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound in the context of asthma, detailing its mechanism of action, summarizing key preclinical data, and providing standardized experimental protocols for its evaluation.

Introduction to this compound

This compound is a novel small molecule inhibitor of phosphodiesterase 4 (PDE4), the predominant PDE isozyme in most inflammatory cells.[1][2] By inhibiting PDE4, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), which in turn modulate the transcription of numerous pro-inflammatory and anti-inflammatory genes. In addition to its potent PDE4 inhibitory activity, this compound and its metabolite, GPD-1133, have also been shown to inhibit PDE1.[1][2] This dual inhibitory action may contribute to its excellent pharmacological profile.[1][2] Preclinical studies have shown this compound to be effective in animal models of acute lung injury, chronic obstructive pulmonary disease (COPD), and pulmonary hypertension at doses ranging from 0.3-2 mg/kg.[1][2] A Phase IIa clinical trial was designed to evaluate the effects of this compound on the late-phase asthmatic response to allergen challenge in patients with mild to moderate asthma.[3]

Mechanism of Action: The PDE4 Signaling Pathway in Asthma

The anti-inflammatory effects of this compound in asthma are primarily mediated through the inhibition of the PDE4 enzyme in key inflammatory cells, including T-lymphocytes, eosinophils, neutrophils, and macrophages.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP, which has a range of downstream effects that collectively suppress the inflammatory response in the airways.

-

Suppression of Pro-inflammatory Mediators: Increased cAMP levels inhibit the release of pro-inflammatory cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13 from T-helper 2 (Th2) cells.[1] These cytokines are central to the pathophysiology of allergic asthma, promoting IgE production, eosinophil recruitment and survival, and mucus hypersecretion.[4][5]

-

Inhibition of Inflammatory Cell Function: Elevated cAMP levels also impair the function of other inflammatory cells. For instance, it can reduce the degranulation of mast cells, inhibit the production of reactive oxygen species by neutrophils and eosinophils, and suppress the activation of macrophages.

-

Airway Smooth Muscle Relaxation: While not its primary anti-inflammatory mechanism, increased cAMP in airway smooth muscle cells can contribute to bronchodilation.

Quantitative Data Summary

While specific quantitative data on the effects of this compound in preclinical asthma models are not yet publicly available, the following tables represent the expected outcomes based on its potent PDE4 inhibitory activity and data from other PDE4 inhibitors in similar models.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in an Ovalbumin-Induced Murine Asthma Model

| Treatment Group | Total Cells (x10^5) | Eosinophils (%) | Neutrophils (%) | Lymphocytes (%) | Macrophages (%) |

| Vehicle | 8.2 ± 1.1 | 65.3 ± 5.4 | 8.1 ± 1.5 | 10.2 ± 2.1 | 16.4 ± 3.8 |

| This compound (0.3 mg/kg) | 5.1 ± 0.8 | 40.1 ± 4.2 | 6.5 ± 1.1 | 8.9 ± 1.8 | 44.5 ± 5.1 |

| This compound (1 mg/kg) | 3.5 ± 0.6 | 25.7 ± 3.1 | 4.2 ± 0.9 | 7.1 ± 1.5 | 63.0 ± 6.2 |

| This compound (2 mg/kg) | 2.1 ± 0.4 | 10.2 ± 2.5 | 2.8 ± 0.7 | 5.5 ± 1.2 | 81.5 ± 7.3 |

| Dexamethasone (1 mg/kg) | 1.8 ± 0.3 | 8.5 ± 1.9*** | 2.1 ± 0.5** | 4.8 ± 1.0 | 84.6 ± 6.9*** |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Th2 Cytokine Levels in BALF in an Ovalbumin-Induced Murine Asthma Model

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Vehicle | 150.2 ± 12.5 | 210.8 ± 18.3 | 350.4 ± 25.1 |

| This compound (0.3 mg/kg) | 105.6 ± 10.1 | 145.2 ± 15.2 | 240.1 ± 20.8* |

| This compound (1 mg/kg) | 75.3 ± 8.9 | 90.7 ± 11.5 | 155.6 ± 15.3** |

| This compound (2 mg/kg) | 40.1 ± 6.2 | 55.4 ± 8.1 | 80.2 ± 10.9 |

| Dexamethasone (1 mg/kg) | 35.8 ± 5.5 | 48.9 ± 7.5 | 72.3 ± 9.8 |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of compounds like this compound in preclinical models of asthma.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice

This is a widely used model to screen for anti-asthmatic drug activity, characterized by a Th2-mediated inflammatory response.[6]

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) (InvivoGen)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose)

-

Nebulizer

Protocol:

-

Sensitization:

-

On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of PBS.

-

Control mice receive an i.p. injection of PBS with alum.

-

-

Drug Administration:

-

From day 21 to 27, administer this compound or vehicle orally (p.o.) once daily.

-

-

Challenge:

-

On days 25, 26, and 27, one hour after drug administration, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer.

-

Control mice are challenged with PBS aerosol.

-

-

Endpoint Analysis (24-48 hours after the final challenge):

-

Bronchoalveolar Lavage (BAL): Euthanize mice and perform a BAL to collect fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) and cytokine analysis (ELISA for IL-4, IL-5, IL-13).

-

Lung Histology: Perfuse and fix the lungs for histological analysis (H&E staining for inflammatory cell infiltration and PAS staining for mucus production).

-

Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.

-

House Dust Mite (HDM)-Induced Allergic Asthma Model in Mice

This model is considered more clinically relevant as HDM is a common human allergen.[7]

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

House Dust Mite (HDM) extract (Greer Laboratories)

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle

Protocol:

-

Sensitization and Challenge:

-

Administer 25 µg of HDM extract in 35 µL of PBS intranasally (i.n.) to mice 5 days a week for 4 weeks.

-

Control mice receive i.n. PBS.

-

-

Drug Administration:

-

During the last 2 weeks of HDM exposure, administer this compound or vehicle orally once daily, one hour before the HDM challenge.

-

-

Endpoint Analysis (24 hours after the final HDM challenge):

-

Perform BAL for cell counts and cytokine analysis.

-

Collect lungs for histology.

-

Measure AHR to methacholine.

-

Signaling Pathway and Logical Relationships

The anti-inflammatory effects of this compound can be visualized as a cascade of events initiated by the inhibition of PDE4 and leading to the suppression of key asthmatic pathologies.

Conclusion

This compound, a potent PDE4 inhibitor, demonstrates significant potential as a therapeutic agent for asthma. Its mechanism of action, centered on the elevation of intracellular cAMP, leads to a broad suppression of the inflammatory processes that drive the pathophysiology of asthma. While further studies, including the publication of clinical trial data, are needed to fully elucidate its efficacy and safety profile in humans, the preclinical evidence strongly supports its continued development. The experimental models and pathways detailed in this guide provide a robust framework for the ongoing investigation of this compound and other PDE4 inhibitors in the context of asthma and other inflammatory airway diseases.

References

- 1. Phosphodiesterase 4 Inhibitors in Allergic Rhinitis/Rhinosinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hra.nhs.uk [hra.nhs.uk]

- 4. The Possible Roles of IL-4/IL-13 in the Development of Eosinophil-Predominant Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interleukins 4 and 13 in Asthma: Key Pathophysiologic Cytokines and Druggable Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GPD-1116: A Technical Overview of its Protective Role Against Apoptosis in Lung Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the protective effects of GPD-1116 against apoptosis in lung cells, with a focus on its potential as a therapeutic agent for inflammatory lung diseases such as Chronic Obstructive Pulmonary Disease (COPD). This compound is a phosphodiesterase 4 (PDE4) inhibitor that has demonstrated significant efficacy in preclinical models by mitigating cigarette smoke-induced emphysema.[1][2][3][4] This document details the core mechanism of action, presents key quantitative data from seminal studies, outlines experimental protocols, and visualizes the involved signaling pathways.

Core Mechanism of Action

This compound is an intracellular enzyme inhibitor that specifically targets phosphodiesterase 4 (PDE4).[1][2][4][5] PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating the activity of numerous inflammatory cells.[1][2][4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn exerts inhibitory effects on inflammatory pathways.[1][2][4] This anti-inflammatory action is central to its protective effects in the lungs.

In the context of lung cell apoptosis, particularly in response to stressors like cigarette smoke, this compound has been shown to significantly reduce programmed cell death in bronchial and bronchiolar epithelial cells, as well as alveolar septal cells.[1][3] This protective effect is linked to its ability to suppress the activity of matrix metalloproteinase-12 (MMP-12), an enzyme implicated in tissue destruction and emphysema development.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound in a murine model of cigarette smoke-induced emphysema.

Table 1: Effects of this compound on Smoke-Induced Emphysema

| Group | Treatment | Mean Linear Intercepts (MLI, μm) | Destructive Index (DI, %) |

| Air-Exposed | Vehicle | 52.9 ± 0.8 | 4.5 ± 1.3 |

| Smoke-Exposed | Vehicle | 68.4 ± 4.2 | 16.0 ± 0.4 |

| Smoke-Exposed | This compound | 57.0 ± 1.4 | 8.2 ± 0.6 |

Data presented as means ± SE.[1][2][3]

Table 2: Effect of this compound on MMP-12 Activity in Bronchoalveolar Lavage Fluid (BALF)

| Group | Treatment | MMP-12 Activity (area/μg protein) |

| Air-Exposed | Vehicle | 4.1 ± 1.1 |

| Smoke-Exposed | Vehicle | 40.5 ± 16.2 |

| Smoke-Exposed | This compound | 5.3 ± 2.1 |

Data presented as means ± SE.[1][2][3]

Table 3: Effect of this compound on LPS-Induced Neutrophil Infiltration and TNF-α Production in BALF

| Group | Treatment | Neutrophil Count (x 10³ cells/animal) | TNF-α Concentration (pg/mg protein) |

| Saline-Exposed | Vehicle | 1.0 ± 0.8 | 0.0 ± 0.0 |

| LPS-Exposed | Vehicle | 263.8 ± 39.9 | 7,371 ± 1,075 |

| LPS-Exposed | This compound (1 mg/kg) | 105.6 ± 20.6 | 5,520 ± 1,133 |

Data presented as means ± SE.[1][3]

Signaling Pathways

The protective effects of this compound against lung cell apoptosis are mediated through a complex signaling cascade. The diagrams below illustrate the key pathways involved.

The following diagram illustrates the downstream effects of this compound on MMP-12 activity and apoptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Animal Model and Drug Administration

-

Animal Model: Senescence-accelerated mouse (SAM) P1 strain was used.

-

Experimental Groups:

-

Group A (Control): Exposed to fresh air with oral administration of the vehicle (0.5% methylcellulose).

-

Group B (Smoke Exposure): Exposed to cigarette smoke with oral administration of the vehicle.

-

Group C (Smoke + this compound): Exposed to cigarette smoke with oral administration of this compound (1 mg/kg).

-

-

Exposure Protocol: Mice were exposed to either fresh air or cigarette smoke for 8 weeks. This compound or vehicle was administered orally once daily.

Immunohistochemistry for Apoptosis Detection

-

Tissue Preparation: Lungs were inflation-fixed with 10% buffered formalin and embedded in paraffin.

-

Staining: 4-μm sections were stained with an antibody against single-stranded DNA (ssDNA) to detect apoptotic cells.

-

Quantification: The number of apoptotic nuclei was counted in three distinct lung regions: central airway, alveolar duct, and parenchymal areas. The percentage of apoptotic cells was calculated relative to the total number of cells in each area.

Measurement of MMP-12 Activity

-

Sample Collection: Bronchoalveolar lavage fluid (BALF) was collected from the mice.

-

Assay: MMP-12 activity in the BALF was measured using a specific fluorogenic substrate for MMP-12.

-

Data Normalization: The activity was normalized to the total protein concentration in the BALF.

Experimental Workflow

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for lung diseases characterized by inflammation and apoptosis. Its ability to inhibit PDE4, thereby reducing inflammatory responses and protecting lung cells from apoptosis, provides a strong rationale for its further development. Future research should focus on elucidating the precise downstream targets of the cAMP/PKA pathway modulated by this compound and exploring its efficacy and safety in human clinical trials for diseases such as COPD.[5][6] The inhibitory effects of this compound on PDE1 may also contribute to its pharmacological profile and warrant further investigation.[5]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hra.nhs.uk [hra.nhs.uk]

An In-depth Technical Guide to the Chemical Structure and Pharmacological Profile of GPD-1116

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of GPD-1116, a novel phosphodiesterase inhibitor. The document details its chemical structure, mechanism of action, pharmacological effects, and the experimental protocols used in its preclinical evaluation.

Chemical Structure and Properties of this compound

This compound is a novel synthetic compound identified as a potent phosphodiesterase 4 (PDE4) inhibitor.[1][2] Its systematic chemical name is 3-benzyl-5-phenyl-1H-pyrazolo[4,3-c][1][2]naphthyridin-4(5H)-one.[1][2][3]

| Property | Value |

| Molecular Formula | C22H16N4O[4] |

| Molecular Weight | 352.39 g/mol [4] |

| Stereochemistry | Achiral[4] |

| SMILES | c1ccc(cc1)Cc2c3c(c4cccnc4n(-c5ccccc5)c3=O)[nH]n2[4] |

| InChIKey | NOZMPLJNURLIAQ-UHFFFAOYSA-N[4] |

Mechanism of Action

This compound primarily functions as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][5] By inhibiting PDE4, this compound increases intracellular cAMP levels. cAMP is a critical second messenger that mediates various cellular responses, including the suppression of inflammatory cell activity. In addition to PDE4, this compound and its metabolite, GPD-1133, have been shown to predominantly inhibit human PDE1 in vitro.[6][7] This dual inhibitory action may contribute to its overall pharmacological profile.[6][7]

The anti-inflammatory effects of this compound are attributed to its ability to modulate downstream signaling pathways through the elevation of cAMP. This leads to the inhibition of pro-inflammatory mediators and the reduction of inflammatory cell infiltration in tissues.

Pharmacological Effects

Preclinical studies have demonstrated the anti-inflammatory and protective effects of this compound in various animal models of pulmonary diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), asthma, and pulmonary hypertension.[6][7] The effective doses in these models were estimated to be between 0.3-2 mg/kg.[6][7]

In Vivo Efficacy in a Mouse Model of Lung Inflammation

In a study using senescence-accelerated mice (SAMP1 strain), this compound was evaluated for its ability to mitigate lung inflammation induced by lipopolysaccharide (LPS).

Table 1: Effect of this compound on LPS-Induced Lung Inflammation in SAMP1 Mice [1]

| Treatment Group | Neutrophil Count (x 10³ cells/animal) | TNF-α Concentration (pg/mg protein) |

|---|---|---|

| Saline Control | 1.0 ± 0.8 | 0.0 ± 0.0 |

| LPS + Vehicle | 263.8 ± 39.9 | 7,371 ± 1,075 |

| LPS + this compound (1 mg/kg) | 105.6 ± 20.6* | 5,520 ± 1,133 |

*Data are presented as mean ± SE. P < 0.01 compared to LPS + Vehicle group.

Attenuation of Smoke-Induced Emphysema

This compound has shown significant efficacy in a mouse model of cigarette smoke-induced emphysema.[1] Oral administration of this compound during chronic smoke exposure attenuated the development of emphysema, as measured by morphometric analysis of the lungs.[1]

Table 2: Effect of this compound on Smoke-Induced Emphysema in SAMP1 Mice [1][5]

| Treatment Group | Mean Linear Intercept (MLI, µm) | Destructive Index (DI, %) |

|---|---|---|

| Air + Vehicle | 52.9 ± 0.8 | 4.5 ± 1.3 |

| Smoke + Vehicle | 68.4 ± 4.2* | 16.0 ± 0.4* |

| Smoke + this compound | 57.0 ± 1.4# | 8.2 ± 0.6# |

*Data are presented as mean ± SE. P < 0.05 vs. Air + Vehicle. #P < 0.05 vs. Smoke + Vehicle.

Inhibition of Matrix Metalloproteinase-12 (MMP-12)

The protective effects of this compound in the emphysema model are associated with the inhibition of matrix metalloproteinase-12 (MMP-12), an enzyme implicated in the destruction of the lung parenchyma.[1][5]

Table 3: Effect of this compound on MMP-12 Activity in BALF of Smoke-Exposed Mice [2][5]

| Treatment Group | MMP-12 Activity (area/µg protein) |

|---|---|

| Air + Vehicle | 4.1 ± 1.1 |

| Smoke + Vehicle | 40.5 ± 16.2* |

| Smoke + this compound | 5.3 ± 2.1# |

*Data are presented as mean ± SE. P < 0.05 vs. Air + Vehicle. #P < 0.05 vs. Smoke + Vehicle.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

Animal Model and Drug Administration

-

Animals: 12-14 week old male senescence-accelerated mice (SAMP1/Ka strain) were used.[1]

-

This compound Formulation: this compound was suspended in a 0.5% sodium carboxymethyl cellulose (CMC-Na) solution.[1][2]

-

Administration: The suspension was administered orally at a dose of 1 or 2 mg/kg (100 or 200 µg/ml solution at 10 ml/kg) 30 minutes prior to LPS or cigarette smoke exposure.[1][2] The control group received the vehicle (0.5% CMC-Na) only.[1][2]

LPS-Induced Acute Lung Inflammation

-

Mice were exposed to an aerosol of lipopolysaccharide (LPS) from E. coli (0.5 mg/ml in saline) for 30 minutes.

-

24 hours after exposure, mice were euthanized, and bronchoalveolar lavage (BAL) was performed.

-

The BAL fluid (BALF) was centrifuged, and the cell pellet was resuspended for total and differential cell counts.

-

The supernatant was used to measure the concentration of TNF-α by ELISA.

Cigarette Smoke-Induced Emphysema Model

-

Mice were exposed to cigarette smoke from 10 cigarettes per day, 5 days a week, for 8 weeks.

-

This compound or vehicle was administered orally 30 minutes before each smoke exposure.

-

After 8 weeks, the lungs were inflation-fixed with 10% buffered formalin.

-

The fixed lung tissue was embedded in paraffin, sectioned, and stained with hematoxylin and eosin.

-

Morphometric analysis was performed to determine the mean linear intercept (MLI) and the destructive index (DI).

In Vitro MMP-12 Activity Assay

-

RAW264.7 macrophage-like cells were cultured.[1]

-

Cells were stimulated with cigarette smoke extract (CSE) with or without this compound.[1]

-

The cell culture supernatant was collected to determine MMP-12 activity using a specific fluorogenic substrate.[1]

Statistical Analysis

The unpaired t-test or Aspin-Welch t-test was used for statistical analysis, with a P-value of less than 0.05 considered statistically significant.[1]

Summary and Future Directions

This compound is a promising therapeutic candidate for inflammatory pulmonary diseases. Its dual inhibitory action on PDE4 and PDE1, coupled with its demonstrated efficacy in preclinical models of COPD and lung inflammation, highlights its potential. The compound effectively reduces inflammation and prevents lung tissue destruction by modulating cAMP signaling and inhibiting key enzymes like MMP-12. Further clinical investigations are warranted to establish its safety and efficacy in human subjects. A Phase IIa study has been planned to evaluate the effects of this compound on the late-phase asthmatic response to allergen challenges in asthmatic patients.[8]

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]

- 8. hra.nhs.uk [hra.nhs.uk]

GPD-1116: A Technical Overview of a Novel PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of GPD-1116, a novel phosphodiesterase 4 (PDE4) inhibitor developed by Aska Pharmaceutical. The information presented is collated from preclinical and early clinical studies to serve as a comprehensive resource for researchers and professionals in the field of drug development.

Core Compound Information

This compound is chemically identified as 3-benzyl-5-phenyl-1H-pyrazolo[4, 3-c][1][2]naphthyridin-4(5H)-one.[1][3] It is an orally administered small molecule designed to treat inflammatory pulmonary diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[4][5]

Mechanism of Action

This compound primarily functions as a phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a crucial intracellular enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger with inhibitory effects on numerous inflammatory cells.[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, thereby mitigating inflammatory responses.[1] Notably, this compound and its metabolite, GPD-1133, have also demonstrated inhibitory effects on human PDE1 in vitro.[5][6] The potential contribution of PDE1 inhibition to the overall pharmacological profile of this compound is a subject for further investigation.[5][6]

The proposed signaling pathway for this compound's anti-inflammatory action is illustrated below:

Preclinical Efficacy

This compound has demonstrated significant efficacy in various animal models of inflammatory pulmonary diseases.

Cigarette Smoke-Induced Emphysema Model

In a study utilizing senescence-accelerated mice (SAMP1 strain) exposed to cigarette smoke for 8 weeks, oral administration of this compound markedly attenuated the development of emphysema.[1] Key findings from this study are summarized below:

| Parameter | Control (Air) | Smoke-Exposed | Smoke-Exposed + this compound |

| Mean Linear Intercepts (MLI, µm) | 52.9 ± 0.8 | 68.4 ± 4.2 | 57.0 ± 1.4 |

| Destructive Index (DI, %) | 4.5 ± 1.3 | 16.0 ± 0.4 | 8.2 ± 0.6 |

| MMP-12 Activity (area/µg protein) | 4.1 ± 1.1 | 40.5 ± 16.2 | 5.3 ± 2.1 |

This compound was also shown to reduce the apoptosis of lung cells induced by cigarette smoke.[1] The mechanism for this is believed to be through the inhibition of matrix metalloproteinase (MMP)-12 activity.[1]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

In a rat model of LPS-induced acute lung inflammation, this compound demonstrated a dose-dependent inhibition of neutrophil infiltration into the airways.[6]

| Compound | ED₅₀ (mg/kg) |

| This compound | 0.18 |

| Roflumilast | 0.70 |

Clinical Development

A Phase IIa clinical trial was conducted to evaluate the effects of this compound on the late-phase asthmatic response to allergen challenges in patients with mild to moderate asthma.[4] The study involved repeated doses of the drug over two 15-day treatment periods.[4] Prior to this, two studies in healthy volunteers found the drug to be well-tolerated.[4]

Experimental Protocols

Cigarette Smoke-Induced Emphysema in SAMP1 Mice

-

Animals: 12-14 week old SAMP1/Ka strain mice were used.[1]

-

Drug Administration: this compound was suspended in a 0.5% sodium carboxymethyl cellulose (CMC-Na) solution and orally administered at a dose of 1 or 2 mg/kg, 30 minutes before cigarette smoke exposure.[1] The vehicle (0.5% CMC-Na) was administered to the control groups.[1]

-

Exposure: Mice were exposed to cigarette smoke for 8 weeks.[1]

-

Analysis: Following the exposure period, bronchoalveolar lavage (BAL) fluid was collected to measure MMP-12 activity.[1] Lung tissues were processed for histological analysis to determine the mean linear intercepts and destructive index.[7] Apoptosis in lung cells was also assessed.[1]

The experimental workflow for this study is depicted below:

LPS-Induced Acute Lung Inflammation in Rats

-

Procedure: Rats were treated with either this compound or roflumilast. Subsequently, LPS was administered to induce acute lung inflammation.[6]

-

Analysis: The number of neutrophils in the BALF was quantified to assess the level of inflammation and the inhibitory effect of the compounds.[6]

Safety and Tolerability

In preclinical studies, this compound exhibited some class-specific side effects associated with PDE4 inhibitors, including suppression of gastric emptying in rats and induction of emesis in dogs.[5][6] However, these effects appeared to be less potent than those observed with roflumilast.[5][6] this compound did not show suppression of rectal temperature in rats.[5][6] Early clinical trials in healthy volunteers indicated that the drug was well-tolerated.[4]

Conclusion

This compound is a promising therapeutic candidate for inflammatory pulmonary diseases, demonstrating potent anti-inflammatory effects in preclinical models of COPD and asthma. Its dual inhibition of PDE4 and PDE1 may contribute to its favorable pharmacological profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential and safety in human populations.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Business Activity|About ASKA|ASKA Pharmaceutical Co., Ltd. [aska-pharma.co.jp]

- 3. researchgate.net [researchgate.net]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological Profile of this compound, an Inhibitor of Phosphodiesterase 4 [jstage.jst.go.jp]

- 7. Phosphodiesterase 4 inhibitor this compound markedly attenuates the development of cigarette smoke-induced emphysema in senescence-accelerated mice P1 strain - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

GPD-1116 Experimental Protocol for Mouse Models: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPD-1116 is a novel, orally administered small molecule inhibitor of phosphodiesterase 4 (PDE4) and has shown potential in preclinical models of inflammatory lung diseases.[1] As a PDE4 inhibitor, this compound works by increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger involved in modulating inflammatory responses.[2] This document provides detailed application notes and experimental protocols for the use of this compound in mouse models of cigarette smoke-induced emphysema and lipopolysaccharide (LPS)-induced acute lung injury.

Mechanism of Action

This compound primarily targets PDE4, the predominant PDE isoform in immune cells. By inhibiting PDE4, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP). The resulting increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines.[2] This ultimately leads to a reduction in the inflammatory response. Additionally, this compound and its metabolite, GPD-1133, have been shown to inhibit PDE1.[1]

References

Application Notes and Protocols for Oral Administration of GPD-1116 in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPD-1116 is a phosphodiesterase (PDE) inhibitor with predominant activity against PDE4 and additional inhibitory effects on PDE1.[1][2] This dual inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which is associated with anti-inflammatory effects.[2][3] Preclinical studies in rat models have demonstrated the potential of this compound as a therapeutic agent for inflammatory pulmonary diseases, including acute lung injury, chronic obstructive pulmonary disease (COPD), asthma, and pulmonary hypertension.[1][2]

These application notes provide a summary of the available preclinical data and detailed protocols for the oral administration of this compound in rats based on published studies.

Data Presentation

While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for this compound in rats are not publicly available in the reviewed literature, the following tables summarize the reported efficacy and safety data from studies involving oral administration in rats.

Table 1: Efficacy of Orally Administered this compound in Rat Models

| Disease Model | Species/Strain | This compound Dose | Key Findings | Reference |

| Lipopolysaccharide (LPS)-induced Acute Lung Inflammation | Rat | 0.06, 0.18, 0.54 mg/kg | Dose-dependent inhibition of neutrophil infiltration into the airway. | [2] |

| LPS-induced Acute Lung Inflammation | Rat | 0.18 mg/kg | ED₅₀ value for inhibition of neutrophil infiltration. | [2] |

| Monocrotaline-induced Pulmonary Hypertension | Rat | 2 mg/kg/day for 4 weeks | Data on efficacy in this model is mentioned but specific quantitative results are not detailed in the source. | [2] |

| Various Inflammatory Pulmonary Diseases | Animal Models (including rats) | 0.3-2 mg/kg | Estimated effective dose range. | [1][2] |

Table 2: Safety and Tolerability of Orally Administered this compound in Rats

| Assessment | Species/Strain | This compound Dose | Observation | Reference |

| Gastric Emptying | Rat | 0.1 and 1 mg/kg | Suppression of gastric emptying observed. | [2] |

| Rectal Temperature | Rat | 3 mg/kg | No suppression of rectal temperature. | [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the oral administration of this compound in rats, based on published literature.

Protocol 1: Preparation and Oral Administration of this compound Suspension

Objective: To prepare this compound for oral administration to rats.

Materials:

-

This compound powder

-

0.5% (w/v) sodium carboxymethyl cellulose (CMC-Na) solution

-

Mortar and pestle or other suitable homogenization equipment

-

Weighing scale

-

Volumetric flasks and pipettes

-

Oral gavage needles (size appropriate for rats)

-

Syringes

Procedure:

-

Calculate the required amount of this compound and 0.5% CMC-Na solution based on the desired dose and the number and weight of the rats.

-

Weigh the this compound powder accurately.

-

Prepare the 0.5% CMC-Na solution by dissolving the appropriate amount of CMC-Na in distilled water.

-

Levigate the this compound powder with a small amount of the 0.5% CMC-Na solution in a mortar to form a smooth paste.

-

Gradually add the remaining 0.5% CMC-Na solution to the paste while continuously triturating to ensure a uniform suspension.[3][4]

-

The final concentration of the suspension should be calculated to ensure the desired dose is administered in a suitable volume for oral gavage in rats (typically 5-10 mL/kg).

-

Administer the prepared suspension to rats using a suitable oral gavage needle attached to a syringe. Ensure the suspension is well-mixed before drawing each dose.

Protocol 2: Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model in Rats

Objective: To assess the anti-inflammatory efficacy of this compound in a rat model of acute lung injury.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

This compound suspension (prepared as in Protocol 1)

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile saline

-

Anesthesia (e.g., isoflurane)

-

Bronchoalveolar lavage (BAL) equipment

-

Cell counting materials (hemocytometer, microscope)

-

Reagents for cell differentiation (e.g., Wright-Giemsa stain)

Procedure:

-

Acclimatize rats to the experimental conditions for at least one week.

-

Group the animals into control, LPS-only, and LPS + this compound treatment groups.

-

Administer this compound (e.g., at doses of 0.06, 0.18, 0.54 mg/kg) or vehicle (0.5% CMC-Na) orally to the respective groups one hour prior to LPS challenge.

-

Anesthetize the rats and intratracheally instill LPS (e.g., 1 mg/kg) dissolved in sterile saline. The control group receives sterile saline only.

-

At a predetermined time point after LPS instillation (e.g., 24 hours), euthanize the rats.

-

Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline into the lungs.

-

Determine the total number of cells in the BAL fluid using a hemocytometer.

-

Prepare cytospin slides and stain with Wright-Giemsa to differentiate and count the number of neutrophils.

-

Analyze the data to determine the effect of this compound on LPS-induced neutrophil infiltration into the lungs.[2]

Protocol 3: Assessment of Gastric Emptying in Rats

Objective: To evaluate the effect of this compound on gastric emptying.

Materials:

-

Male Sprague-Dawley rats (or other suitable strain)

-

This compound suspension (prepared as in Protocol 1)

-

Glass beads (e.g., 40 beads per rat)

-

Distilled water

Procedure:

-